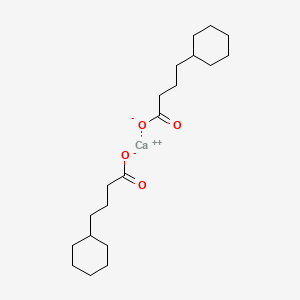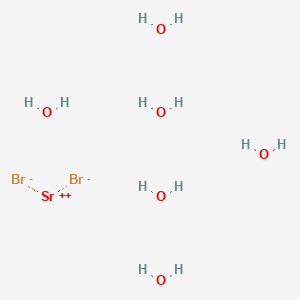
Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines various functional groups, making it a subject of interest for researchers in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification, using methanol and an acid catalyst.
Attachment of the Amido Group: The amido group can be attached through an amide coupling reaction, using an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide.
Addition of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate derivative.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Material Science: Thiophene derivatives are often used in the development of organic electronic materials, including organic light-emitting diodes and organic photovoltaics.
Chemical Biology: The compound can be used as a probe to investigate cellular processes and pathways.
Mécanisme D'action
The mechanism of action of Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-((4-methoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate
- Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(p-tolyloxy)acetamido)thiophene-3-carboxylate
- Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-2-carboxylate
Uniqueness
Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.
Propriétés
Formule moléculaire |
C25H26N2O6S |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
methyl 5-[(4-ethoxyphenyl)carbamoyl]-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H26N2O6S/c1-5-32-18-12-10-17(11-13-18)26-23(29)22-16(3)21(25(30)31-4)24(34-22)27-20(28)14-33-19-9-7-6-8-15(19)2/h6-13H,5,14H2,1-4H3,(H,26,29)(H,27,28) |
Clé InChI |
YWNFUVHORMMOON-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC=CC=C3C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)


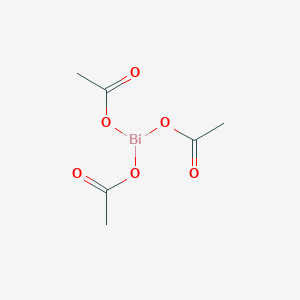
![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)
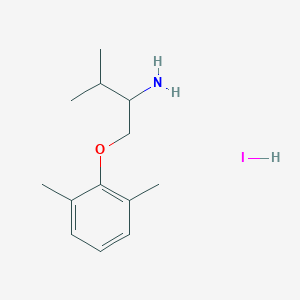

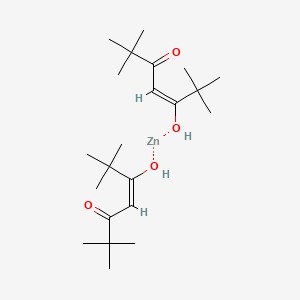

![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
